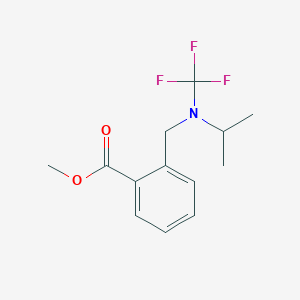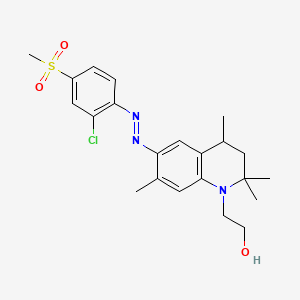
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- is a complex organic compound with a unique structure that includes a quinoline ring, an ethanol group, and a diazenyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- typically involves multiple steps, starting with the formation of the quinoline ring. This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene. The ethanol group is then introduced through a nucleophilic substitution reaction.
The diazenyl linkage is formed by diazotization of the corresponding amine, followed by coupling with the appropriate phenyl derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The diazenyl linkage can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials, such as dyes and polymers.
作用机制
The mechanism of action of 1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- involves its interaction with specific molecular targets. The diazenyl linkage can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the compound’s ability to form hydrogen bonds and interact with enzymes can contribute to its biological activity.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline ring structure.
Diazenyl compounds: Azo dyes are similar in having the diazenyl linkage.
Sulfonyl compounds: Sulfonamides share the sulfonyl group.
Uniqueness
1(2H)-Quinolineethanol, 6-(2-(2-chloro-4-(methylsulfonyl)phenyl)diazenyl)-3,4-dihydro-2,2,4,7-tetramethyl- is unique due to its combination of functional groups, which confer a diverse range of chemical reactivity and potential applications. The presence of the quinoline ring, diazenyl linkage, and sulfonyl group in a single molecule makes it a versatile compound for various scientific and industrial applications.
属性
CAS 编号 |
63134-03-2 |
|---|---|
分子式 |
C22H28ClN3O3S |
分子量 |
450.0 g/mol |
IUPAC 名称 |
2-[6-[(2-chloro-4-methylsulfonylphenyl)diazenyl]-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethanol |
InChI |
InChI=1S/C22H28ClN3O3S/c1-14-10-21-17(15(2)13-22(3,4)26(21)8-9-27)12-20(14)25-24-19-7-6-16(11-18(19)23)30(5,28)29/h6-7,10-12,15,27H,8-9,13H2,1-5H3 |
InChI 键 |
HOOCPUZKGIXXDM-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(N(C2=C1C=C(C(=C2)C)N=NC3=C(C=C(C=C3)S(=O)(=O)C)Cl)CCO)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
![N-(4-Bromo-2-{[5-bromo-2-(dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}phenyl)-N-methylformamide](/img/structure/B13947032.png)
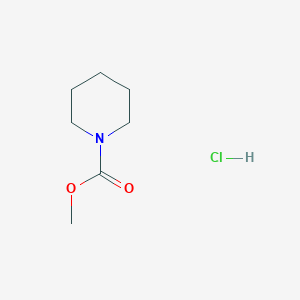
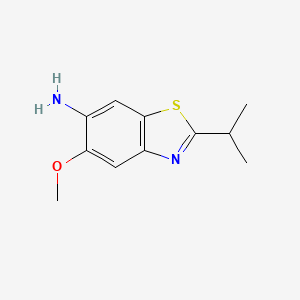
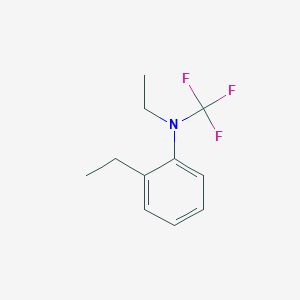
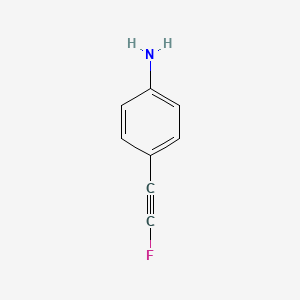
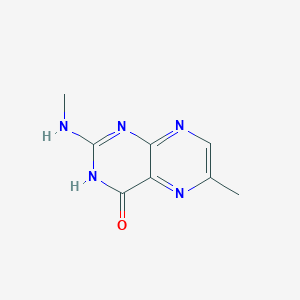
![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid](/img/structure/B13947075.png)
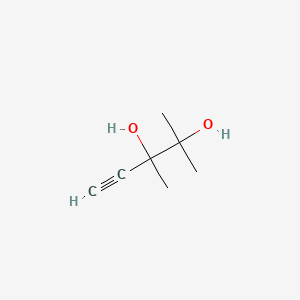
![2-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13947080.png)

![2-methyl-4-[(2-methylbenzoyl)amino]benzoyl Chloride](/img/structure/B13947102.png)
